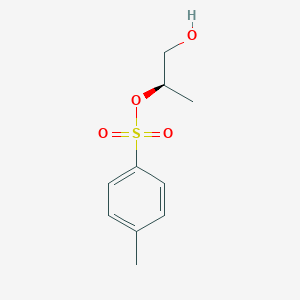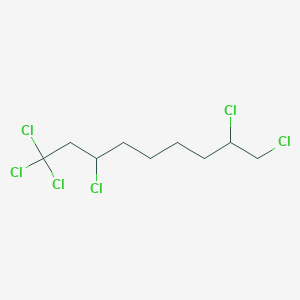
Isocyanoacetylene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isocyanoacetylene is an organic compound with the molecular formula C₃HN. It is a less common isomer of cyanoacetylene and belongs to the series of cyanopolyynes. This compound has been detected in interstellar clouds and circumstellar envelopes, indicating its significance in astrochemistry .
Méthodes De Préparation
The synthesis of isocyanoacetylene can be achieved through various methods. One common approach involves the reaction of acetylene with cyanogen radicals. This reaction typically occurs under controlled laboratory conditions, often involving low temperatures and specific catalysts to facilitate the formation of this compound
Analyse Des Réactions Chimiques
Isocyanoacetylene undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into simpler hydrocarbons.
Substitution: this compound can participate in substitution reactions, where one of its atoms is replaced by another atom or group of atoms.
Common reagents used in these reactions include hydrogen, oxygen, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Isocyanoacetylene has several scientific research applications:
Astrochemistry: It has been detected in interstellar clouds and circumstellar envelopes, making it significant in the study of the chemical composition of space.
Synthetic Chemistry: this compound can be used as a building block in the synthesis of more complex organic molecules.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Mécanisme D'action
The mechanism by which isocyanoacetylene exerts its effects involves its ability to participate in various chemical reactions. Its molecular structure allows it to interact with other molecules, leading to the formation of new compounds. The specific pathways and molecular targets involved depend on the reaction conditions and the nature of the interacting molecules .
Comparaison Avec Des Composés Similaires
Isocyanoacetylene is similar to other cyanopolyynes, such as:
Cyanoacetylene (C₃HN): This isomer has a different arrangement of atoms but shares similar chemical properties.
Dicyanoacetylene (C₄N₂): Another related compound with a longer carbon chain and two cyano groups.
Diacetylene (C₄H₂): A related compound with a similar carbon backbone but without the cyano group.
This compound is unique due to its specific arrangement of atoms, which gives it distinct chemical properties and reactivity compared to its isomers and related compounds .
Propriétés
Numéro CAS |
66723-45-3 |
|---|---|
Formule moléculaire |
C3HN |
Poids moléculaire |
51.05 g/mol |
Nom IUPAC |
isocyanoethyne |
InChI |
InChI=1S/C3HN/c1-3-4-2/h1H |
Clé InChI |
REHKGFPHRDKAKX-UHFFFAOYSA-N |
SMILES canonique |
C#C[N+]#[C-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N'-(3,3'-Dichloro[1,1'-biphenyl]-4,4'-diyl)bis[4-[(2-chlorophenyl)azo]-3-hydroxynaphthalene-2-carboxamide]](/img/structure/B13804198.png)
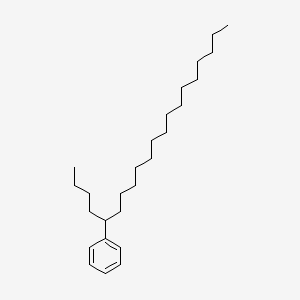
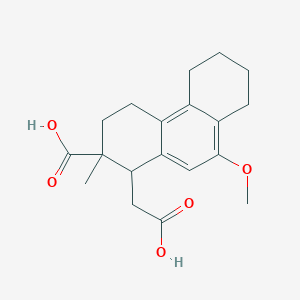

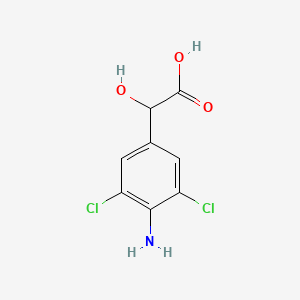
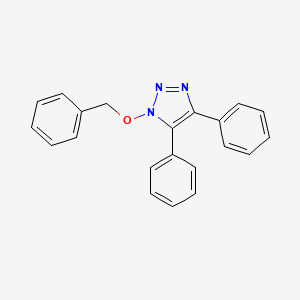


![7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B13804266.png)
![1-(Hydroxymethyl)-7,8-dioxabicyclo[3.2.1]oct-3-EN-2-OL](/img/structure/B13804269.png)
![N-[2-(4-ethylphenyl)-1,3-benzoxazol-6-yl]butanamide](/img/structure/B13804272.png)
![2-(3-Chlorophenyl)-5-fluorobenzo[d]thiazole](/img/structure/B13804280.png)
